molecular formula C9H13N3O B1593124 1-(Pyrimidin-2-yl)piperidin-3-ol CAS No. 419556-92-6

1-(Pyrimidin-2-yl)piperidin-3-ol

Cat. No.: B1593124
CAS No.: 419556-92-6
M. Wt: 179.22 g/mol
InChI Key: SYOISXHHGFMSQX-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloropyrimidine and 3-hydroxypiperidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidinyl boronic acid derivative reacts with a piperidin-3-ol halide under basic conditions in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques is crucial to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

    Cyclization: Strong acids or bases can be used to promote cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can exhibit different biological activities and pharmacological properties.

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases, such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells.

    Drug Discovery: It is utilized in high-throughput screening assays to identify new drug candidates with desirable pharmacological profiles.

    Industrial Applications: The compound can be employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in additional hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)piperidin-3-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(Pyrimidin-4-yl)piperidin-3-ol: The pyrimidine ring is substituted at the fourth position instead of the second position.

    1-(Pyrimidin-2-yl)piperidin-4-ol: The hydroxyl group is located at the fourth position of the piperidine ring.

Uniqueness

1-(Pyrimidin-2-yl)piperidin-3-ol is unique due to the specific positioning of the pyrimidine and hydroxyl groups, which can influence its biological activity and pharmacological properties. The combination of these functional groups can result in distinct molecular interactions and binding affinities, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOISXHHGFMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10636011
Record name 1-(Pyrimidin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419556-92-6
Record name 1-(Pyrimidin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10636011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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